8-Bromoquinoxalin-2(1H)-one
Overview
Description
8-Bromoquinoxalin-2(1H)-one: is a heterocyclic organic compound that belongs to the quinoxaline family It is characterized by a bromine atom attached to the eighth position of the quinoxaline ring and a keto group at the second position
Mechanism of Action
Target of Action
The primary target of 8-bromo-1H-quinoxalin-2-one is the Hepatitis C virus (HCV) . HCV is a serious global public health problem, often leading to fibrosis, cirrhosis, and ultimately hepatocellular carcinoma .
Mode of Action
8-bromo-1H-quinoxalin-2-one interacts with its target through a structure-activity relationship (SAR) . The compound contains a 4-aryl-substituted thiazol-2-amine moiety, which is optimal for antiviral activity . Introducing a hydrogen-bond acceptor (such as an ester or amide group) at the C-3 position of quinoxalin-2 (1 H )-one enhances the antiviral potency . Notably, N, N -disubstituted amide is superior to N -monosubstituted amide .
Biochemical Pathways
The compound affects the biochemical pathways of HCV through a process known as C3-functionalization . This process involves various reactions, including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation of quinoxalin-2 (1 H )-ones .
Result of Action
The result of the compound’s action is a high anti-HCV potency . The compound BH6870, a derivative of quinoxalin-2 (1 H )-one, showed a high anti-HCV potency (EC50 = 0.21 µM) and a good cell safety index (SI = 47.19) .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 8-Bromo-1H-quinoxalin-2-one are largely attributed to its ability to undergo direct C3-functionalization via C–H bond activation . This process involves interactions with various enzymes, proteins, and other biomolecules, leading to diverse biochemical reactions .
Molecular Mechanism
The molecular mechanism of action of 8-Bromo-1H-quinoxalin-2-one is believed to involve its direct C3-functionalization via C–H bond activation . This process can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromoquinoxalin-2(1H)-one typically involves the bromination of quinoxalin-2(1H)-one. One common method includes the following steps:
Starting Material: Quinoxalin-2(1H)-one.
Bromination: The reaction is carried out using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform.
Reaction Conditions: The reaction mixture is usually heated to a temperature range of 50-80°C to facilitate the bromination process.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Bromoquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The keto group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl groups to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Products: Various substituted quinoxalin-2(1H)-one derivatives.
Oxidation Products: Quinoxaline-2,3-dione derivatives.
Reduction Products: Quinoxalin-2(1H)-one alcohol derivatives.
Scientific Research Applications
8-Bromoquinoxalin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anticancer and antimicrobial agents.
Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
8-Chloroquinoxalin-2(1H)-one: Similar structure with a chlorine atom instead of bromine.
8-Fluoroquinoxalin-2(1H)-one: Contains a fluorine atom at the eighth position.
8-Iodoquinoxalin-2(1H)-one: Features an iodine atom at the eighth position.
Uniqueness
8-Bromoquinoxalin-2(1H)-one is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
8-bromo-1H-quinoxalin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-2-1-3-6-8(5)11-7(12)4-10-6/h1-4H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXVDOCODXRKOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731841 | |
Record name | 8-Bromoquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092563-82-0 | |
Record name | 8-Bromo-2(1H)-quinoxalinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092563-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromoquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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